methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate
Overview
Description
Methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound features a thienopyrimidine core, which is fused with a phenyl group and linked to a benzoate moiety through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Phenyl Group Introduction: The phenyl group can be introduced via Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be crucial in studying cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as kinases. The thienopyrimidine core mimics the structure of adenosine triphosphate (ATP), allowing it to bind to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition can disrupt cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
- 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
Comparison:
- Structural Differences: The presence or absence of methyl groups or other substituents on the thienopyrimidine core can significantly affect the compound’s biological activity and chemical properties.
- Biological Activity: Methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate may exhibit unique binding affinities and selectivities compared to its analogs, making it a valuable compound for specific research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-20(24)14-7-9-15(10-8-14)23-18-16-11-17(13-5-3-2-4-6-13)26-19(16)22-12-21-18/h2-12H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDRPTOFJSQRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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